Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate typically involves the reaction of 6-chloroquinazoline-4-thiol with methyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Scientific Research Applications
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound has shown potential in biological studies, particularly in the development of antitumor agents.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. It achieves this by interfering with the signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate can be compared with other quinazoline derivatives and piperidine-containing compounds:
Properties
CAS No. |
325146-07-4 |
---|---|
Molecular Formula |
C15H16ClN3O2S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H16ClN3O2S/c1-21-15(20)19-6-4-11(5-7-19)22-14-12-8-10(16)2-3-13(12)17-9-18-14/h2-3,8-9,11H,4-7H2,1H3 |
InChI Key |
AFYIHSAPGWAZHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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